Ethyl 5-acenaphthoylformate

Medicinal Chemistry ADME Prediction Materials Solubility

Ethyl 5-acenaphthoylformate (CAS 101110-21-8) is a differentiated α-ketoester featuring a 1,2-dihydroacenaphthylene backbone that elevates LogP to 3.77 and extends π-conjugation versus simpler analogs. Its bifunctional α-keto/ester reactivity enables Friedländer, Paal-Knorr, and pyrazolone syntheses for CNS drug leads and high-temperature organic semiconductors. With boiling point >426°C, it withstands aggressive processing. Choose this building block when standard α-ketoesters fail to deliver the required lipophilicity, thermal stability, or synthetic versatility.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 101110-21-8
Cat. No. B009255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-acenaphthoylformate
CAS101110-21-8
SynonymsETHYL 5-ACENAPHTHOYLFORMATE
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC=C2CCC3=C2C1=CC=C3
InChIInChI=1S/C16H14O3/c1-2-19-16(18)15(17)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3
InChIKeyPEOBJOVWXOXLHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-acenaphthoylformate (CAS 101110-21-8): Technical Baseline and Procurement-Relevant Identity


Ethyl 5-acenaphthoylformate (CAS 101110-21-8) is a specialty organic compound classified as an α-ketoester bearing a 1,2-dihydroacenaphthylene backbone [1]. Its molecular formula is C₁₆H₁₄O₃ with a molecular weight of 254.28 g/mol . The compound is characterized by a fused polycyclic aromatic system coupled to an ethyl oxoacetate moiety, which confers a distinct reactivity profile and physicochemical signature that diverges meaningfully from simpler α-ketoesters and other acenaphthene derivatives [1]. Commercial availability is documented with a typical minimum purity specification of 95% .

Why Generic Substitution Fails: Differentiating Ethyl 5-acenaphthoylformate from Common α-Ketoester and Acenaphthene Analogs


The selection of Ethyl 5-acenaphthoylformate cannot be reduced to a simple interchange with other α-ketoesters (e.g., ethyl benzoylformate) or alternative acenaphthene derivatives (e.g., 5-acetylacenaphthene). The extended π-system of the dihydroacenaphthylene core alters both electronic and steric properties, directly impacting lipophilicity, thermal stability, and molecular recognition events in synthetic and biological contexts [1]. Furthermore, the presence of two carbonyl functionalities (α-keto and ester) provides a distinct hydrogen-bonding and coordination landscape compared to mono-carbonyl acenaphthene derivatives [2]. In drug discovery or materials chemistry, such differences can determine success or failure in lead optimization and device performance, necessitating a rigorous, data-driven selection process.

Ethyl 5-acenaphthoylformate (101110-21-8): Quantitative Differentiation Evidence vs. Key Comparators


Enhanced Lipophilicity for Membrane Permeation and Non-Polar Media Partitioning

Ethyl 5-acenaphthoylformate exhibits a calculated LogP (ACD/LogP) of 3.77, which is substantially higher than that of ethyl benzoylformate (LogP = 1.80) and moderately greater than 5-acetylacenaphthene (LogP = 3.63) [1][2]. This elevated lipophilicity stems from the extended acenaphthene polycyclic core and predicts enhanced passive membrane permeability and improved solubility in non-polar organic solvents or polymer matrices.

Medicinal Chemistry ADME Prediction Materials Solubility

Reduced Volatility for High-Temperature Processing and Storage Stability

The predicted boiling point of Ethyl 5-acenaphthoylformate is 426.9 ± 24.0 °C at 760 mmHg, which is significantly higher than that of ethyl benzoylformate (256.5 ± 0.0 °C) and 5-acetylacenaphthene (377.3 ± 21.0 °C) [1][2]. This indicates markedly lower volatility under ambient and elevated temperature conditions, reducing evaporative loss during synthesis, purification, and device fabrication.

Organic Electronics Thermal Analysis Process Chemistry

Extended π-Conjugation for Optoelectronic Tuning and Intermolecular Interactions

The molar refractivity and polarizability of Ethyl 5-acenaphthoylformate (72.7 ± 0.3 cm³ and 28.8 ± 0.5 × 10⁻²⁴ cm³, respectively) are substantially larger than those of ethyl benzoylformate (47.3 ± 0.3 cm³; 18.8 ± 0.5 × 10⁻²⁴ cm³) and 5-acetylacenaphthene (61.7 ± 0.3 cm³; 24.5 ± 0.5 × 10⁻²⁴ cm³) [1][2]. These parameters correlate with a more delocalized electron cloud and stronger dispersion interactions.

Optoelectronics Supramolecular Chemistry Photophysics

Differentiated Hydrogen-Bond Acceptor Profile for Coordination Chemistry and Molecular Recognition

Ethyl 5-acenaphthoylformate possesses three hydrogen-bond acceptor (HBA) sites (two carbonyl oxygens and one ester oxygen), whereas 5-acetylacenaphthene contains only one HBA site (a single carbonyl oxygen) [1][2]. Ethyl benzoylformate also has three HBA sites, but the spatial orientation and electronic environment of the carbonyls differ due to the acenaphthene scaffold.

Coordination Chemistry Catalysis Crystal Engineering

Synthetic Versatility as an α-Ketoester Building Block for Polycyclic Architectures

The α-ketoester motif of Ethyl 5-acenaphthoylformate enables a broad range of synthetic transformations (e.g., nucleophilic additions, cyclocondensations, reductions) that are not accessible with the simple ketone analog 5-acetylacenaphthene [1]. This bifunctional reactivity is a hallmark of α-ketoesters and is leveraged to construct heterocycles and complex polycyclic frameworks.

Organic Synthesis Medicinal Chemistry Materials Science

Inferred Anti-inflammatory Potential Based on Acenaphthene Derivative Pharmacophore

U.S. Patent 3,679,747 demonstrates that acenaphthene derivatives, specifically acenaphthenequinone dialkoximes, exhibit anti-inflammatory activity comparable to indomethacin in animal models of granuloma tissue formation [1]. While Ethyl 5-acenaphthoylformate itself is not directly tested, its acenaphthene core places it within a pharmacologically validated class, suggesting potential as a starting point for anti-inflammatory lead optimization.

Medicinal Chemistry Inflammation Drug Discovery

Ethyl 5-acenaphthoylformate (101110-21-8): Evidence-Based Research and Industrial Application Scenarios


Lead Optimization for Lipophilic Drug Candidates Targeting CNS or Intracellular Pathogens

Due to its calculated LogP of 3.77, Ethyl 5-acenaphthoylformate is ideally suited as a starting material or intermediate for the synthesis of drug candidates requiring high membrane permeability, such as central nervous system (CNS) therapeutics or antibiotics targeting intracellular bacteria [1]. The enhanced lipophilicity, compared to simpler α-ketoesters, can improve blood-brain barrier penetration and cellular uptake, while the α-ketoester moiety offers a versatile handle for diversification into amides, heterocycles, or reduced alcohol analogs.

Synthesis of Thermally Stable Organic Electronic Materials (OLEDs, OPVs)

The significantly reduced volatility (boiling point > 426 °C) and extended π-conjugation of Ethyl 5-acenaphthoylformate make it a valuable building block for the construction of organic semiconductors intended for high-temperature processing [1]. Its use can minimize outgassing and morphological instability during vacuum deposition or annealing steps in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), potentially enhancing device lifetime and performance.

Construction of Polycyclic Aromatic Frameworks via α-Ketoester Cyclocondensation

The bifunctional α-ketoester reactivity of Ethyl 5-acenaphthoylformate enables efficient entry into complex polycyclic aromatic systems through reactions such as Friedländer quinoline synthesis, Paal-Knorr pyrrole synthesis, or condensation with hydrazines to form pyrazolones [1]. This synthetic versatility, absent in simpler mono-carbonyl acenaphthene derivatives, accelerates the exploration of chemical space in medicinal chemistry and materials science programs where extended aromatic cores are desired.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers with Tailored Pore Environments

With three hydrogen-bond acceptor sites and a rigid acenaphthene backbone, Ethyl 5-acenaphthoylformate can serve as a linker precursor for metal-organic frameworks (MOFs) and coordination polymers [1]. The specific spatial arrangement of the carbonyl oxygens, dictated by the fused ring system, offers predictable coordination geometries that can be exploited to engineer materials with defined pore sizes and host-guest recognition properties, distinguishing it from more flexible α-ketoester linkers.

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